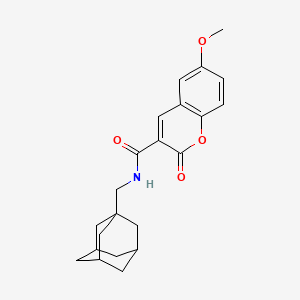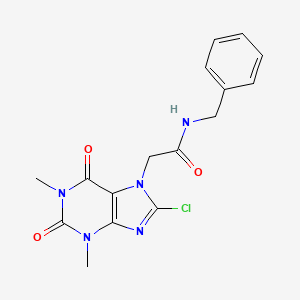![molecular formula C19H18N2O3 B11506540 N-(6-Oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11506540.png)
N-(6-Oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-OXO-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-7-YL}PROPANAMIDE is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromenoquinoline core, which is a fused ring system combining a chromene and a quinoline moiety, and a propanamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-OXO-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-7-YL}PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenoquinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The propanamide group is then introduced via amide bond formation, often using reagents like propanoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{6-OXO-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-7-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{6-OXO-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-7-YL}PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{6-OXO-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-7-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Oxo-6H-benzo[c]chromen-2-yl)methanesulfonamide
- 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate
Uniqueness
N-{6-OXO-6H,9H,10H,11H,12H-CHROMENO[3,4-C]QUINOLIN-7-YL}PROPANAMIDE stands out due to its unique chromenoquinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(6-oxo-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-7-yl)propanamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-15(22)21-18-17-16(11-7-3-5-9-13(11)20-18)12-8-4-6-10-14(12)24-19(17)23/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,20,21,22) |
InChI Key |
GQKSLCQONCMRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(CCCC2)C3=C1C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide](/img/structure/B11506465.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11506472.png)
![7-(4-bromophenyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11506473.png)

![2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11506475.png)
![N-Sec-butyl-6-(2,2,2-trifluoro-ethoxy)-N'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11506479.png)
![3a'-(4-Bromophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B11506488.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B11506494.png)

![3-(4-Ethoxyphenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid](/img/structure/B11506502.png)
![2,6-bis[2-(2-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B11506504.png)
![methyl (2E)-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B11506515.png)


